2-Methyl-4-(phenylamino)quinoline-6-carboxylic acid hydrochloride
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Overview
Description
2-Methyl-4-(phenylamino)quinoline-6-carboxylic acid hydrochloride is a quinoline derivative known for its diverse applications in medicinal and synthetic organic chemistry. Quinoline derivatives are significant due to their biological activities and are often used as scaffolds in drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(phenylamino)quinoline-6-carboxylic acid hydrochloride typically involves the condensation of 2-methylquinoline with phenylamine, followed by carboxylation and subsequent hydrochloride salt formation. Common synthetic routes include:
Friedländer Synthesis: This method involves the reaction of 2-aminobenzophenone with an aldehyde in the presence of an acid catalyst.
Skraup Synthesis: This involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Industrial Production Methods
Industrial production often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis, solvent-free conditions, and the use of recyclable catalysts are preferred .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-(phenylamino)quinoline-6-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate.
Reduction: Employing reducing agents such as sodium borohydride.
Substitution: Halogenation or nitration reactions using halogens or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (chlorine, bromine) in the presence of a catalyst.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Halogenated quinoline derivatives.
Scientific Research Applications
2-Methyl-4-(phenylamino)quinoline-6-carboxylic acid hydrochloride is used in various scientific research fields:
Chemistry: As a building block for synthesizing complex organic molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as an anticancer or antimicrobial agent.
Industry: Used in the synthesis of dyes and pigments.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets. For instance, it may bind to DNA or proteins, inhibiting their function. The exact mechanism often involves the formation of hydrogen bonds and hydrophobic interactions with the target molecules .
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a simpler structure.
2-Methylquinoline: Lacks the phenylamino and carboxylic acid groups.
4-Phenylaminoquinoline: Lacks the carboxylic acid group.
Uniqueness
2-Methyl-4-(phenylamino)quinoline-6-carboxylic acid hydrochloride is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity compared to its analogues .
Properties
IUPAC Name |
4-anilino-2-methylquinoline-6-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2.ClH/c1-11-9-16(19-13-5-3-2-4-6-13)14-10-12(17(20)21)7-8-15(14)18-11;/h2-10H,1H3,(H,18,19)(H,20,21);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPPDYSOZUOOKTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C(C=CC2=N1)C(=O)O)NC3=CC=CC=C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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